![molecular formula C22H30N6O B3863070 4-methoxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone](/img/structure/B3863070.png)
4-methoxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone
Overview
Description
4-Methoxybenzaldehyde, also known as Anisaldehyde or p-Anisaldehyde, is an organic compound with the formula CH3OC6H4CHO . It is a pale yellow liquid with a strong aroma . It is used as an intermediate in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of 4-methoxybenzaldehyde consists of a benzene ring substituted with a methoxy group (OCH3) and a formyl group (CHO) . The exact structure of “4-methoxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone” would depend on the positions and orientations of the additional groups in the molecule.Physical And Chemical Properties Analysis
4-Methoxybenzaldehyde is a pale yellow liquid with a strong aroma . It has a molecular weight of 136.15 g/mol . The physical and chemical properties of “4-methoxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone” would depend on the properties of the additional groups in the molecule.Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research and development would depend on the specific applications of the compound. Benzaldehydes, including 4-methoxybenzaldehyde, have a wide range of uses in industries such as pharmaceuticals, dyes, and fragrances , and research continues to discover new applications and synthesis methods.
properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-29-19-10-8-18(9-11-19)17-23-26-20-16-21(27-12-4-2-5-13-27)25-22(24-20)28-14-6-3-7-15-28/h8-11,16-17H,2-7,12-15H2,1H3,(H,24,25,26)/b23-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTXFIXLXOGMQM-HAVVHWLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)N3CCCCC3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)N3CCCCC3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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